(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine
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Overview
Description
The compound is a derivative of hydroxylamine where the hydrogen of the hydroxyl group is replaced by a complex organic group. This organic group contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrrole ring and the nitrophenyl group. The presence of the nitro group would contribute to the polarity of the molecule. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The compound could also potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and density could be predicted based on the functional groups present in the molecule .Scientific Research Applications
Synthesis of Novel Compounds
The compound is used in the synthesis of novel chemical structures, such as the pyrrolo[1,2-b]cinnolin-10-one ring system (Kimbaris & Varvounis, 2000).
Photoinduced Intramolecular Bifurcate Hydrogen Bonding
It plays a role in the formation of unique molecular structures with specific hydrogen bonding characteristics (Sigalov, Shainyan & Sterkhova, 2017).
Formation of Nitro and Amino N-Heterocycles
It's involved in reactions leading to the creation of nitro and amino N-heterocycles, important in various chemical applications (Takagi et al., 1987).
Synthesis of Heterocyclic Compounds
The compound contributes to the synthesis of heterocyclic compounds with potential biological activities (Abdel-Wahab et al., 2023).
Crystal Structure Analysis
It's used in the study of molecular structures through crystallography, providing insights into molecular interactions (Al-Hourani et al., 2016).
Electrochemical Behavior Studies
The compound is studied for its electrochemical properties, which are essential in various chemical and industrial processes (David et al., 1995).
Characterization of Novel Compounds
It is crucial in the characterization of new chemical entities, which could have multiple applications (Mahmoud, 2014).
Anticancer Drug Design
This compound has been used in the predictive design of analogues for potential anticancer drugs (Sosnovsky et al., 1986).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(NE)-N-[[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-13-8-11-5-3-7-14(11)9-10-4-1-2-6-12(10)15(17)18/h1-8,16H,9H2/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDIFYLFUYLHL-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C=NO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2/C=N/O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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